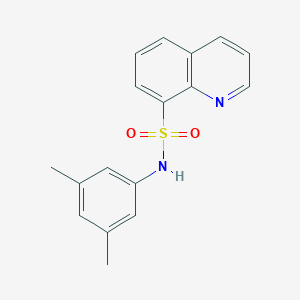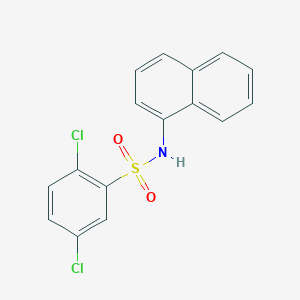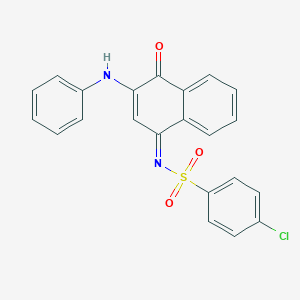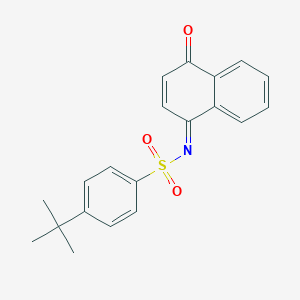![molecular formula C17H10Cl2N2O3S B281775 N-(2,5-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281775.png)
N-(2,5-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as DCPIB, is a chemical compound that has been widely researched for its potential applications in various fields. DCPIB is a sulfonamide derivative of benzoindole, which has been shown to have unique properties that make it a promising candidate for scientific research.
Mecanismo De Acción
The mechanism of action of N-(2,5-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the inhibition of VRACs by binding to a specific site on the channel protein. VRACs are activated by cell swelling, which leads to the influx of chloride and other anions, causing cell volume regulation. N-(2,5-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide inhibits this process by preventing the influx of chloride ions, which leads to the inhibition of cell volume regulation.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-(2,5-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, N-(2,5-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have neuroprotective effects by reducing neuronal damage and inflammation in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of VRACs, which makes it a valuable tool for studying the physiological processes regulated by these channels. N-(2,5-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is also relatively easy to synthesize and has good solubility in water and organic solvents. However, N-(2,5-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has some limitations for use in lab experiments. It has been shown to have some off-target effects on other ion channels, which can complicate data interpretation. In addition, N-(2,5-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has poor stability in solution, which can limit its use in long-term experiments.
Direcciones Futuras
There are several future directions for research on N-(2,5-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One area of research is to further investigate its potential applications in cancer therapy. N-(2,5-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to inhibit the proliferation of various cancer cells, and further studies are needed to determine its effectiveness in vivo. Another area of research is to investigate its potential applications in neurodegenerative diseases. N-(2,5-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have neuroprotective effects in vitro, and further studies are needed to determine its effectiveness in animal models of neurodegenerative diseases. Finally, further studies are needed to investigate the off-target effects of N-(2,5-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide on other ion channels and to develop more selective inhibitors of VRACs.
Métodos De Síntesis
The synthesis of N-(2,5-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the reaction of 2-amino-5-chlorobenzophenone with 1,3-dimethyl-2-imidazolidinone in the presence of sulfuric acid. The resulting product is then treated with chlorosulfonic acid and sodium hydroxide to obtain N-(2,5-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide as a white crystalline solid. The yield of N-(2,5-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is approximately 60%.
Aplicaciones Científicas De Investigación
N-(2,5-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been extensively studied for its potential applications in various scientific research fields. It has been shown to be a potent inhibitor of volume-regulated anion channels (VRACs), which are involved in the regulation of cell volume and are important for various physiological processes such as cell proliferation, migration, and apoptosis. N-(2,5-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been shown to inhibit other ion channels such as the calcium-activated chloride channel (CaCC) and the transient receptor potential vanilloid 4 (TRPV4) channel. N-(2,5-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been used in studies related to cancer, inflammation, and neurodegenerative diseases.
Propiedades
Fórmula molecular |
C17H10Cl2N2O3S |
|---|---|
Peso molecular |
393.2 g/mol |
Nombre IUPAC |
N-(2,5-dichlorophenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C17H10Cl2N2O3S/c18-9-4-5-12(19)14(8-9)21-25(23,24)15-7-6-13-16-10(15)2-1-3-11(16)17(22)20-13/h1-8,21H,(H,20,22) |
Clave InChI |
ISJCFPXBLGEWLO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NC4=C(C=CC(=C4)Cl)Cl |
SMILES canónico |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NC4=C(C=CC(=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281695.png)
![4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281696.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281699.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide](/img/structure/B281700.png)
![4-isopropyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281706.png)
![2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281708.png)




![Isopropyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281720.png)
![Methyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281723.png)
![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B281724.png)
![Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281725.png)